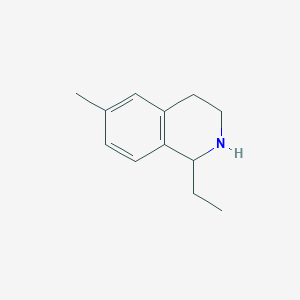

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline

Description

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline (EM-THIQ) is a tetrahydroisoquinoline derivative characterized by an ethyl group at the 1-position and a methyl group at the 6-position of its heterocyclic core. Tetrahydroisoquinolines (THIQs) are bioactive scaffolds with diverse pharmacological activities, influenced by substituent type, position, and stereochemistry . For instance:

Properties

IUPAC Name |

1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-12-11-5-4-9(2)8-10(11)6-7-13-12/h4-5,8,12-13H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJWBLHFTAFSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(CCN1)C=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction conditions often include acidic catalysts and solvents like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes or the use of reducing agents such as sodium borohydride or sodium cyanoborohydride to achieve the desired tetrahydroisoquinoline structure .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives, including EMTHIQ. One notable application is in the development of compounds that inhibit SARS-CoV-2 replication. For instance, a study synthesized a novel derivative based on the tetrahydroisoquinoline structure that demonstrated significant antiviral activity against SARS-CoV-2 in vitro. The compound exhibited a half maximal effective concentration (EC50) of 3.15 µM and a selective index exceeding 63.49, indicating its potential as an antiviral agent comparable to established treatments like chloroquine .

Neuroprotective Effects

Tetrahydroisoquinolines have also been investigated for their neuroprotective properties. Research indicates that certain derivatives can protect neuronal cells from degeneration and exhibit anticonvulsant effects. For example, some compounds derived from 1,2,3,4-tetrahydroisoquinoline have shown efficacy in preventing NMDA-induced seizures in animal models, suggesting their potential use in treating epilepsy and other neurodegenerative conditions .

Synthesis and Structural Variations

The synthesis of EMTHIQ and its derivatives often involves various chemical strategies that enhance their biological activity. For example:

- One-Pot Synthesis : A simple one-pot method has been developed for synthesizing substituted tetrahydroisoquinolines under solvent-free conditions, yielding high purity and efficiency .

- Dynamic Kinetic Resolution : This technique has been utilized to prepare enantiomerically enriched forms of tetrahydroisoquinolines, which are crucial for optimizing biological activity .

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a focused study on antiviral compounds derived from tetrahydroisoquinoline structures, researchers identified a specific derivative that effectively inhibited SARS-CoV-2 replication in both Vero E6 and Calu-3 human lung cells. The compound's mechanism of action was distinct from that of chloroquine, primarily targeting post-entry viral replication processes .

Case Study 2: Neuroprotective Effects in Animal Models

Another significant study explored the neuroprotective effects of various tetrahydroisoquinoline derivatives. The research demonstrated that certain compounds could significantly reduce neuronal cell death induced by excitotoxic agents in rodent models. These findings support the potential therapeutic applications of EMTHIQ derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective and therapeutic effects. Additionally, it exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Activity Modulation by Substituents

1-Position :

- 6/7-Positions: Methyl (EM-THIQ): Electron-donating methyl may reduce polarity, increasing membrane permeability vs. polar groups (e.g., hydroxy in Salsolinol) . Dihydroxy (Salsolinol): Associated with neurotoxicity via α-synuclein aggregation, absent in EM-THIQ . Methoxy (6,7-Dimethoxy-1-aryl-THIQ): Enhances cardiovascular activity (EC₅₀ = 14.6 μM) without neurotoxic risks .

Toxicity and Metabolism

- Salsolinol’s 6,7-dihydroxy groups drive PD-linked neurotoxicity, while EM-THIQ’s lack of these groups suggests safer profiles .

- 1-MeTIQ’s methyl group allows efficient blood-brain barrier penetration, but ethyl in EM-THIQ may alter distribution kinetics .

Biological Activity

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline (EMTHIQ) is a compound within the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of EMTHIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

EMTHIQ is characterized by the following chemical structure and properties:

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 173.25 g/mol

- CAS Number : 3798338

1. Neuropharmacological Effects

Research indicates that THIQ derivatives, including EMTHIQ, exhibit significant neuropharmacological activities. These compounds have been shown to interact with various neurotransmitter systems:

- Dopamine Receptor Activity : EMTHIQ has demonstrated potent dopamine D2 receptor-blocking activity, which is crucial for its potential use in treating disorders like schizophrenia and Parkinson's disease .

- Anticonvulsant Properties : Some studies have highlighted the anticonvulsant effects of THIQ derivatives against NMDA-induced seizures in animal models, suggesting a protective role against excitotoxicity in neuronal cells .

2. Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of EMTHIQ and related compounds:

- Cytokine Inhibition : EMTHIQ has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests its potential application in inflammatory conditions .

- Oxidative Stress Reduction : The compound also exhibits antioxidant properties by reducing oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS), further supporting its therapeutic potential in inflammatory diseases .

The mechanisms underlying the biological activities of EMTHIQ include:

- Receptor Interaction : Its binding affinity to dopamine receptors modulates neurotransmitter release and neuronal excitability.

- Cell Signaling Pathways : EMTHIQ may influence various signaling pathways involved in inflammation and oxidative stress response, potentially through the inhibition of NF-kB or MAPK pathways .

Table 1: Summary of Biological Activities of EMTHIQ

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective effects of EMTHIQ demonstrated that it could protect hippocampal neurons from degeneration induced by excitotoxic agents. This was evidenced by reduced neuronal loss and improved behavioral outcomes in treated animals compared to controls .

Q & A

(Basic) What are the most efficient synthetic routes for 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves multi-step organic reactions, such as the Pictet-Spengler cyclization or reductive amination of phenethylamine derivatives. For example:

- Pictet-Spengler Cyclization : Condensation of phenethylamine analogs with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions, followed by cyclization to form the tetrahydroisoquinoline core .

- Reductive Amination : Use of reducing agents like LiAlH₄ or NaBH₃CN to form the amine bond, as demonstrated in the synthesis of structurally similar tetrahydroisoquinolines .

Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement.

(Basic) How can structural characterization of this compound and its derivatives be rigorously validated?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of crystal structure and stereochemical configuration .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve enantiomers in chiral derivatives .

(Advanced) How does varying the alkyl chain length at position 1 affect biological activity?

Studies on 1-alkyl-tetrahydroisoquinolines reveal that hydrophobicity and steric effects of the alkyl group significantly influence bioactivity. For instance:

- Shorter chains (C1-C5) : Enhance solubility but may reduce membrane permeability.

- Longer chains (C6-C17) : Increase lipophilicity, potentially improving blood-brain barrier penetration but risking cytotoxicity .

Structure-Activity Relationship (SAR) studies using in vitro assays (e.g., receptor binding or enzyme inhibition) are essential to map these trends. Computational modeling (e.g., molecular docking) can predict interactions with biological targets .

(Advanced) What strategies resolve contradictory data on the compound’s receptor binding affinity?

Contradictions often arise from differences in experimental models (e.g., cell lines vs. animal studies) or assay conditions. Methodological approaches include:

- Comparative Binding Assays : Parallel testing across multiple receptor isoforms (e.g., adrenergic vs. dopaminergic receptors) .

- Kinetic Analysis : Measuring association/dissociation rates to distinguish competitive vs. non-competitive inhibition .

- In Silico Modeling : Molecular dynamics simulations to assess binding pocket flexibility and ligand stability .

(Advanced) How do substituents at position 6 (e.g., hydroxyl, chloro, methoxy) influence pharmacological properties?

Substituent effects are critical for modulating electronic properties and hydrogen-bonding capacity :

- Hydroxyl (-OH) : Enhances solubility and potential antioxidant activity but may reduce metabolic stability .

- Chloro (-Cl) : Increases lipophilicity and receptor affinity but raises toxicity concerns .

- Methoxy (-OCH₃) : Balances solubility and membrane permeability, often seen in CNS-targeting derivatives .

Comparative studies using isosteric replacements (e.g., fluorine for chlorine) can further elucidate electronic contributions .

(Advanced) What are the challenges in enantioselective synthesis of this compound?

Key challenges include:

- Chiral Center Formation : Asymmetric catalysis (e.g., chiral Brønsted acids) to control stereochemistry at position 1 .

- Racemization Risk : Avoiding basic or high-temperature conditions that promote epimerization .

- Resolution Methods : Use of chiral stationary phases in HPLC or enzymatic resolution to isolate enantiomers .

(Advanced) How can derivatives with multiple pharmacophores be designed to enhance therapeutic potential?

Integrating pharmacophoric groups (e.g., lactam-amide, pyridinyl-methyl) requires strategic scaffold hybridization :

- Spiroheterocyclic Systems : Combining tetrahydroisoquinoline with dioxane or piperidine rings to improve target selectivity .

- Multi-Component Reactions : Efficiently introducing diverse substituents in one pot (e.g., imine-aldehyde-nucleophile reactions) .

Biological evaluation must prioritize assays for polypharmacology (e.g., dual kinase/receptor inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.